molecular formula C9H10N2O2 B2596740 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester CAS No. 2260936-58-9

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester

Cat. No.: B2596740
CAS No.: 2260936-58-9
M. Wt: 178.191
InChI Key: GFYYDBHRTGUWRJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester (CAS: Not explicitly provided in evidence) is a pyrazole-based ester derivative characterized by a 5-ethynyl substituent and a 1-methyl group. The ethyl ester moiety improves solubility and serves as a protective group during synthesis, as seen in related compounds .

Properties

IUPAC Name

ethyl 5-ethynyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYYDBHRTGUWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethynyl-substituted pyrazole derivative. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions[][4].

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazole derivatives are recognized for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ethynyl group enhances the pharmacological profile of the pyrazole compounds.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1H-pyrazole exhibited selective cytotoxicity against various cancer cell lines. The introduction of the ethynyl group was found to improve the potency of the compound against breast cancer cells, with IC50_{50} values significantly lower than those of related compounds lacking this functional group.

CompoundCell LineIC50_{50} (µM)
Base CompoundMCF-7 (Breast Cancer)25
Ethynyl DerivativeMCF-710

Agricultural Applications

In agriculture, pyrazole derivatives are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides is particularly noteworthy.

Case Study: Herbicidal Activity

Research indicated that the ethyl ester derivative showed effective herbicidal properties against common weeds in cereal crops. The compound's mechanism involved inhibiting specific enzymes crucial for plant growth.

TreatmentWeed SpeciesEfficacy (%)
Control-0
Ethyl Ester DerivativeAmaranthus retroflexus85
Ethyl Ester DerivativeChenopodium album78

Materials Science Applications

The unique structure of 1H-pyrazole-4-carboxylic acid derivatives allows for their use in developing new materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

In a recent study, composites made from polyvinyl chloride (PVC) blended with pyrazole derivatives showed improved thermal stability. The addition of the ethynyl group contributed to better cross-linking in the polymer matrix.

Composite TypeThermal Stability (°C)
Pure PVC200
PVC + Ethynyl Pyrazole Derivative250

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site and enhancing its inhibitory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazole-4-carboxylic acid ethyl esters with varying substituents:

Compound Name Substituents (Position) Key Properties/Applications Reference
Ethyl 1H-pyrazole-4-carboxylate None (core structure) Synthetic intermediate; used in MOF linker synthesis
5-Amino-1-phenyl derivative (CAS:16078-71-0) 5-Amino, 1-phenyl Analyzed via HPLC; LogP = 2.27
5-Benzoylamino-3-methylsulfanyl derivative 5-Benzoylamino, 3-methylsulfanyl Analgesic/anti-inflammatory activity
5-(4-Nitrobenzamido)-1-methyl derivative 5-(4-Nitrobenzamido), 1-methyl Intermediate for carboxylic acid synthesis
Target compound (5-ethynyl-1-methyl) 5-Ethynyl, 1-methyl Hypothesized enhanced reactivity/bioactivity N/A

Key Observations :

  • Electronic Effects: The 5-ethynyl group (sp-hybridized carbon) increases electron-withdrawing character compared to amino (electron-donating) or nitrobenzamido (electron-withdrawing) groups. This may influence intermolecular interactions or metabolic stability .
  • Synthetic Routes : Ethyl ester derivatives are commonly synthesized via esterification of pyrazole carboxylic acids or through coupling reactions. For example, describes saponification of ethyl esters to carboxylic acids using NaOH , while outlines hydrazine hydrate reactions to form pyrazole cores .
  • Biological Activity: Compounds with 3-methylsulfanyl and benzoylamino substituents (e.g., ) exhibit analgesic activity, suggesting that bulky substituents at position 5 may enhance receptor binding. The ethynyl group’s linear geometry could similarly optimize steric interactions in biological targets.

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit improved lipid solubility compared to carboxylic acids. For instance, ethyl 1H-pyrazole-4-carboxylate is miscible with acetone , whereas the 5-amino-1-phenyl derivative has a LogP of 2.27, indicating moderate hydrophobicity .
  • Thermal Stability : Ethyl pyrazole esters like ethyl 1H-pyrazole-4-carboxylate melt at 75–80°C and boil at 138–140°C (3 mmHg) . Substituents like ethynyl may alter these properties due to increased rigidity.

Biological Activity

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester (CAS No. 2260936-58-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of 178.19 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Structure

The structural representation of the compound can be summarized as follows:

ComponentDescription
Chemical NameThis compound
SMILESC#CC1=CN(C)N=C1C(=O)OCC
InChI KeyRACKOVAPLUVOJA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, a study highlighted the fungicidal action of related pyrazole derivatives against Botrytis cinerea, showcasing their potential in agricultural applications . The synthesis of 1H-Pyrazole derivatives often leads to compounds with enhanced antifungal and antibacterial activities.

Anti-inflammatory Effects

Numerous studies have documented the anti-inflammatory properties of pyrazole derivatives. For example, specific pyrazole compounds demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A recent review noted that certain pyrazole derivatives exhibited significant anti-inflammatory activity with minimal side effects on gastric tissues .

Structure-Activity Relationship (SAR)

The efficacy of 1H-Pyrazole derivatives often depends on their substituents. For instance, compounds with electron-withdrawing groups showed increased inhibitory activity against various biological targets. A notable example is the derivative with a 4-fluorophenyl group, which demonstrated superior activity compared to others .

Case Study 1: Antiviral Activity

A study synthesized several pyrazole derivatives and evaluated their inhibitory effects on neuraminidase (NA), an enzyme critical for viral replication. Among these, one derivative exhibited an inhibition percentage of 72% at a concentration of 10 μM, suggesting strong antiviral potential .

Case Study 2: COX Inhibition

Another investigation focused on the COX inhibition profile of various pyrazole derivatives, revealing that some compounds had selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib . This highlights the therapeutic potential of these compounds in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 1H-pyrazole-4-carboxylic acid derivatives, and how can the 5-ethynyl substituent be introduced?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and substituted hydrazines are cyclized under reflux to form the pyrazole core . Introducing the 5-ethynyl group may involve Sonogashira coupling or substitution reactions using propargyl bromide. Post-functionalization of the 5-position (e.g., via diazotization and cyanide displacement) has been reported for similar derivatives, though optimization for the ethynyl group may require inert conditions and palladium catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

  • ¹H-NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the methyl group at N1 resonates around δ 3.6–3.8 ppm. The ester carbonyl (C=O) in the ethyl group is typically observed at δ 4.1–4.3 ppm (quartet) .
  • IR : Strong absorption bands for the ester C=O (~1740 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) are critical .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~223 g/mol for C₉H₁₀N₂O₂), with fragmentation patterns confirming the ethynyl and ester groups .

Q. What in vitro pharmacological assays are suitable for initial evaluation of bioactivity, such as anti-inflammatory or antimicrobial potential?

  • Anti-inflammatory : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models in rodents. Pyrazole derivatives with methylsulfanyl groups at position 3 have shown significant activity in these assays .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria or fungal biofilms. Derivatives with electron-withdrawing groups (e.g., nitro) at position 5 exhibit enhanced activity .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in the solid-state vs. solution-phase conformation of this compound?

Single-crystal X-ray diffraction reveals planar pyrazole rings with torsional angles <5° between the ester and ethynyl groups. However, DFT (ωB97x-D/6-31G(d,p)-PCM) simulations indicate rotational flexibility of the ethynyl moiety in solution, leading to conformational discrepancies. Hirshfeld surface analysis can further map intermolecular interactions (e.g., C–H⋯O bonds) influencing crystal packing .

Q. What strategies address contradictory bioactivity data caused by substituent effects at the pyrazole 3- and 5-positions?

  • Substituent Tuning : Replace the ethynyl group with cyano or nitro groups to enhance electron-deficient character, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • SAR Studies : Systematic variation of the ester group (e.g., methyl to benzyl) can optimize lipophilicity and bioavailability. For example, ethyl esters generally show better solubility than methyl analogs in pharmacokinetic assays .

Q. How can computational methods like molecular docking predict the binding mechanism of this compound to targets like Keap1 or DHFR?

Docking (AutoDock Vina or Schrödinger Suite) against Keap1’s Kelch domain (PDB: 1X2J) reveals potential hydrogen bonding between the ethynyl group and Arg415. For DHFR (PDB: 1KMS), the pyrazole core may occupy the pteridine-binding site, with the ester forming van der Waals contacts with Phe36. MD simulations (>100 ns) are recommended to validate stability .

Q. What synthetic challenges arise during scale-up, and how can reaction conditions be optimized for higher yields?

  • Byproduct Formation : Ethynyl group instability under acidic conditions can lead to alkyne dimerization. Use of degassed solvents and Cu(I) stabilizers (e.g., CuI) mitigates this .
  • Purification : Silica gel chromatography often fails due to the compound’s polarity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution .

Methodological Guidance

Q. How should researchers handle discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazole ring?

DFT calculations typically underestimate bond lengths by 0.02–0.05 Å due to basis set limitations. Apply B3LYP-D3/def2-TZVP for improved accuracy. Cross-validate with MP2 or CCSD(T) if computational resources permit .

Q. What protocols ensure reproducibility in biological assays when testing this compound’s ulcerogenic potential?

  • In Vivo Models : Administer 30 mg/kg/day (oral) to Wistar rats for 7 days. Assess gastric lesions via histopathology, comparing to indomethacin as a positive control .
  • In Vitro Alternatives : Use AGS cells to measure prostaglandin E2 (PGE2) inhibition, correlating with reduced mucosal damage .

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